色满-4-酮肟

描述

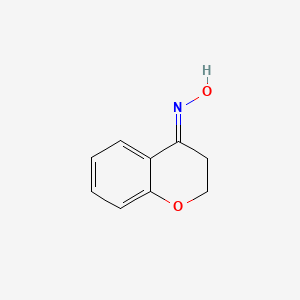

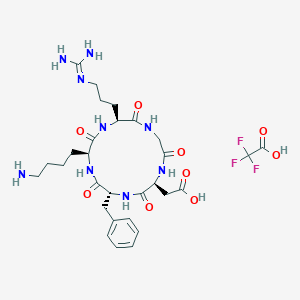

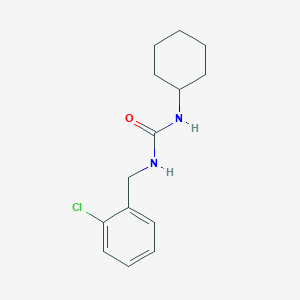

Chroman-4-one oxime is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Molecular Structure Analysis

The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework consists of a benzene ring fused to 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond. This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

Chroman-4-one oxime is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.18 .科学研究应用

药物设计中的结构重要性

色满-4-酮骨架,包括其肟衍生物,是杂环化学和药物发现中的一个重要结构。这些化合物是有机合成和药物设计中的关键中间体和构建模块。由于其结构的多样性,色满-4-酮在合成生物活性化合物中具有各种应用 (Emami 和 Ghanbarimasir,2015 年)。

合成方法

色满-4-酮肟酸酯的合成导致了具有有希望的杀菌活性和对植物生长抑制作用的化合物。这些合成化合物在农业应用中显示出潜力,特别是在控制植物病害和生长方面 (Lei,2012 年)。

合成方法的进步

对包括色满-4-酮肟在内的 4-色满酮衍生化合物的合成研究非常广泛。这主要是由于它们的广泛的生物和药理活性。合成这些化合物的改进方法是近期研究的主要重点 (Diana、Kanchana 和 Mathew,2021 年)。

抗氧化特性

对肟的研究,例如 3-(苯基腙)丁-2-酮肟,已经证明了潜在的抗氧化特性。这些化合物在开发新的抗氧化疗法和产品中可能具有重要意义 (Puntel 等人,2008 年)。

疫苗开发

肟化学,包括色满-4-酮肟衍生物,已被用于蛋白质和多糖的生物偶联以制备疫苗。这表明色满-4-酮肟在开发新的和更有效的疫苗中具有潜在的应用 (Lees、Sen 和 López-Acosta,2006 年)。

安全和危害

未来方向

Given the broad range of biological and pharmaceutical activities exhibited by Chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . This will help in designing drugs and developing new therapeutic strategies .

作用机制

Target of Action

Chroman-4-one oxime is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities .

Mode of Action

Chroman-4-one and its derivatives are known to interact with various biological targets, leading to a broad spectrum of biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one results in significant variations in biological activities .

Biochemical Pathways

Chroman-4-one and its derivatives are known to affect various biochemical pathways. For instance, they have been associated with the regulation of oxidative stress, which involves the balance between the production of reactive oxygen species (ROS) and the body’s antioxidant defenses . Excessive ROS production or suppression of antioxidants can lead to oxidative stress .

Result of Action

The result of Chroman-4-one oxime’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by Chroman-4-one and its derivatives, the molecular and cellular effects could be diverse . For instance, they could potentially have anticancer effects, inhibit TNF-α, exhibit antivascular activity, and more .

Action Environment

The action, efficacy, and stability of Chroman-4-one oxime could be influenced by various environmental factors. For example, oxidative stress, which Chroman-4-one and its derivatives are known to regulate, can be affected by several environmental and endogenous factors . .

属性

IUPAC Name |

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLISSVPQGXNV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)

![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)

![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)